molecular formula C19H21NO2 B1606288 Ethyl 1-benzhydrylazetidine-2-carboxylate CAS No. 71556-64-4

Ethyl 1-benzhydrylazetidine-2-carboxylate

Cat. No.: B1606288
CAS No.: 71556-64-4
M. Wt: 295.4 g/mol
InChI Key: XUPWBUFVHLNUNE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

This compound follows systematic organic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is formally designated as this compound, with the Chemical Abstracts Service registry number 71556-64-4. The systematic name reflects the presence of an azetidine ring system substituted at the nitrogen position with a benzhydryl group and bearing an ethyl ester functionality at the 2-position of the ring.

The molecular formula for this compound is C₁₉H₂₁NO₂, corresponding to a molecular weight of 295.38 grams per mole. The structure contains nineteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a configuration that includes the characteristic four-membered azetidine ring. The MDL number MFCD11559003 provides additional identification for database searches and chemical inventory systems.

Property Value
IUPAC Name This compound
Chemical Abstracts Service Number 71556-64-4
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.38 g/mol
MDL Number MFCD11559003

The compound belongs to the broader classification of azetidine derivatives, which are distinguished by their four-membered saturated heterocyclic structure containing one nitrogen atom. Within this classification, this compound is specifically categorized as an N-substituted azetidine-2-carboxylate ester, where the nitrogen substitution consists of a benzhydryl group and the carboxylate functionality is present as an ethyl ester.

Historical Context in Heterocyclic Chemistry Research

The development and study of azetidine derivatives have deep roots in heterocyclic chemistry research, with the first natural azetidine derivative, L-azetidine-2-carboxylic acid, being isolated from Convallaria majalis in 1955. This discovery marked the beginning of intensive research into azetidine-containing compounds and their potential applications in various fields of chemistry and biology.

Azetidines represent one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry, primarily due to their considerable ring strain coupled with significantly greater stability compared to related three-membered aziridines. This unique combination of properties has made azetidines attractive targets for synthetic chemists seeking to develop new methodologies and access complex molecular architectures.

The historical development of azetidine chemistry has been marked by significant challenges related to the synthesis of these strained ring systems. The preparation of azetidine derivatives has traditionally been considered one of the more challenging aspects of heterocyclic synthesis due to the inherent ring strain and the tendency of these systems to undergo ring-opening reactions under certain conditions. However, advances in synthetic methodology have led to the development of reliable approaches for constructing azetidine rings through cyclization and cycloaddition reactions.

The specific development of benzhydryl-substituted azetidines, including this compound, represents a more recent advancement in this field. The incorporation of the benzhydryl group provides additional steric bulk and electronic effects that can influence both the stability and reactivity of the azetidine ring system. This has led to increased interest in such derivatives for applications in pharmaceutical chemistry, where the benzhydryl substituent can modulate biological activity and pharmacokinetic properties.

Position Within Azetidine Derivative Taxonomy

This compound occupies a specific position within the broader taxonomy of azetidine derivatives, characterized by several distinguishing structural features. The compound belongs to the subclass of N-substituted azetidine-2-carboxylates, which are further differentiated by the nature of their N-substituent and the specific ester group attached to the carboxylate functionality.

Within the azetidine derivative family, compounds can be broadly classified based on their substitution patterns and functional group arrangements. The primary categories include unsubstituted azetidines, N-substituted azetidines, C-substituted azetidines, and multiply substituted systems. This compound falls into the N-substituted category, specifically featuring a benzhydryl substituent on the nitrogen atom.

The carboxylate ester functionality at the 2-position represents another important taxonomic characteristic. Related compounds in this category include various alkyl esters of 1-benzhydrylazetidine-2-carboxylic acid, such as the methyl ester (CAS 33667-52-6) and benzyl ester derivatives. These compounds share the same core azetidine structure and benzhydryl substitution pattern but differ in their ester functionality, providing a series of related compounds with varying physical and chemical properties.

Compound CAS Number Molecular Formula Molecular Weight Ester Group
This compound 71556-64-4 C₁₉H₂₁NO₂ 295.38 Ethyl
Mthis compound 33667-52-6 C₁₈H₁₉NO₂ 281.36 Methyl
1-Benzhydrylazetidine-2-carboxylic acid 65219-11-6 C₁₇H₁₇NO₂ 267.32 Free acid

The benzhydryl substituent itself represents a significant structural feature that distinguishes this compound from other azetidine derivatives. Benzhydryl groups consist of two phenyl rings connected through a central carbon atom, providing substantial steric bulk and distinct electronic properties. This substitution pattern can be contrasted with simpler N-alkyl or N-aryl substituted azetidines, such as N-benzyl derivatives like ethyl 1-benzylazetidine-2-carboxylate, which features only a single phenyl ring in the N-substituent.

The taxonomic position of this compound also relates to its synthetic accessibility and potential applications. The compound serves as an intermediate in the synthesis of the corresponding carboxylic acid, 1-benzhydrylazetidine-2-carboxylic acid, through standard ester hydrolysis reactions. This relationship places it within a broader synthetic network of related azetidine derivatives that can be interconverted through established chemical transformations.

Properties

IUPAC Name

ethyl 1-benzhydrylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-14-20(17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPWBUFVHLNUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344529
Record name ethyl 1-benzhydrylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71556-64-4
Record name ethyl 1-benzhydrylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Hydrolysis and Resolution

Advanced preparation methods utilize enzymatic hydrolysis for the asymmetric synthesis or resolution of azetidine-2-carboxylate esters. Enzymes immobilized on carriers can selectively hydrolyze racemic mixtures of N-substituted azetidine-2-carboxylic acid esters, including benzhydryl derivatives, to yield optically active compounds.

  • Enzyme Preparation:
    Immobilized enzymes capable of hydrolyzing racemic N-benzylazetidine-2-carboxylic acid ethyl ester have been developed, showing high activity and selectivity at mild temperatures (20–50°C) and neutral pH (~7).

  • Reaction Medium:
    Aqueous buffer solutions (e.g., potassium phosphate buffer pH 7.0), sometimes with hydrophobic organic solvents like t-butyl methyl ether to improve solubility and selectivity.

  • Process:
    Racemic ester + enzyme → Optically active azetidine acid + unreacted ester

  • Post-treatment:
    Phase separation, extraction with organic solvents (e.g., methyl isobutyl ketone), and purification by chromatography or crystallization.

This enzymatic approach allows for efficient preparation of enantiomerically enriched ethyl 1-benzhydrylazetidine-2-carboxylate and related esters, enabling reuse of unreacted isomers and reducing waste.

Racemization and Optical Resolution Techniques

For industrial relevance, racemization of optically active azetidine esters is important to recycle undesired enantiomers. Methods involve:

  • Thermal Racemization:
    Heating optically active esters at 100–200°C, with or without organic solvents, sometimes in the presence of basic compounds such as alkali metal hydrides or organic amines, to equilibrate enantiomeric mixtures.

  • Solvents Used:
    Aromatic hydrocarbons (benzene, toluene), ethers (tetrahydrofuran, dioxane), alcohols (methanol, ethanol), ketones (acetone), nitriles (acetonitrile), and sulfoxides (dimethyl sulfoxide).

  • Outcome:
    Efficient racemization allows the recovery and reuse of racemic mixtures for subsequent optical resolution, improving overall yield and economic viability.

Alternative Synthetic Approaches and Functionalization

Recent literature describes synthetic routes involving:

  • Azetidine Dimerization and Alkylation:
    Combining azetidine dimerization with subsequent functionalization steps such as alkylation or amide formation to access functionalized azetidines, which can be adapted for benzhydryl-substituted derivatives.

  • Microwave-Assisted Cyclization:
    Use of microwave irradiation to promote cyclization reactions in azetidine synthesis, improving reaction times and yields.

  • Catalytic Hydrogenolysis:
    For deprotection or modification of benzhydryl groups, catalytic hydrogenolysis using palladium hydroxide catalysts is effective.

These methods provide flexibility for the synthesis of this compound and analogs with modifications tailored for medicinal chemistry applications.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
[2 + 2] Annulation Ethyl 2,3-butadienoate, cyclic ketimine, DABCO, 1,4-dioxane Direct ring formation, moderate conditions Requires specific ketimine precursors
Enzymatic Hydrolysis/Resolution Immobilized enzyme, aqueous buffer, organic solvent co-phase High enantioselectivity, mild conditions Enzyme cost, reaction time
Thermal Racemization Heating at 100–200°C, basic compounds, organic solvents Recycles optical isomers, cost-effective High temperature may degrade product
Azetidine Dimerization & Alkylation Azetidine derivatives, alkylating agents, microwave irradiation Versatile functionalization Multi-step, requires optimization

Detailed Research Findings

  • The [2 + 2] annulation reaction is the cornerstone of this compound synthesis, providing good yields and structural specificity.

  • Enzymatic methods enable asymmetric synthesis and resolution with excellent stereoselectivity, allowing preparation of optically pure compounds under mild and environmentally friendly conditions.

  • Racemization techniques facilitate the efficient reuse of optical isomers, which is crucial for industrial scalability and waste minimization.

  • Recent synthetic advances demonstrate the potential for one-pot and microwave-assisted protocols, enhancing the efficiency and applicability of azetidine synthesis for pharmaceutical research.

Chemical Reactions Analysis

Esterification Reactions

Ethyl esters of azetidine carboxylic acids are typically synthesized via alcoholysis or acid-catalyzed esterification of carboxylic acids. While the exact ethyl ester is not explicitly detailed in the sources, methyl esters (e.g., methyl 1-benzhydrylazetidine-3-carboxylate) are prepared using iodomethane and potassium carbonate in polar aprotic solvents like DMF .

Analogous Reaction Conditions for Methyl Esters

ReagentSolventTemperatureTimeYieldReference
IodomethaneDMF20°C20.5 h80.8%
Potassium carbonateDMF20°C20.5 h80.8%

For ethyl esters, similar conditions could apply with ethanol instead of methanol, though direct evidence is lacking.

Hydrolysis to Carboxylic Acids

Ethyl esters can be hydrolyzed to their corresponding carboxylic acids using sodium hydroxide in protic solvents like methanol or THF. For example, methyl 1-benzhydrylazetidine-3-carboxylate is hydrolyzed to the carboxylic acid under basic conditions :

Reaction :
Methyl esterCarboxylic acid
Using NaOH in MeOH/THF at room temperature for 1.5 h, followed by acidification (HCl) .

Key Observations

  • Deprotection : The benzhydryl group (a protecting group) remains intact during hydrolysis.

  • Purity : The product is isolated via pH adjustment and filtration .

Fluorination

While not directly applied to ethyl esters, fluorination of azetidine derivatives (e.g., tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate) uses reagents like TBAF or HF/trimethylamine . This suggests potential for fluorination at the azetidine ring or ester side chain.

Reduction and Hydrogenolysis

Hydrogenolysis of azetidine derivatives (e.g., N-benzhydrylazetidine) removes protecting groups. For example, palladium catalysts (e.g., Pd/C ) under hydrogen pressure (40–80 psi) achieve deprotection .

Protection Strategies

Boc (tert-butoxycarbonyl) protection of carboxylic acids is common in azetidine synthesis. For instance, Boc anhydride with triethylamine is used to protect carboxylates, enabling selective functionalization .

Stability and Reactivity Considerations

  • Ester Hydrolysis : Ethyl esters are less reactive than methyl esters toward acid/base hydrolysis, requiring harsher conditions (e.g., concentrated NaOH or HCl) .

  • Azetidine Ring Reactivity : Azetidines are highly strained, making them prone to ring-opening under acidic or nucleophilic conditions. Protecting groups (e.g., benzhydryl) stabilize the ring during synthesis .

NMR and Mass Spectrometry

For methyl 1-benzhydrylazetidine-3-carboxylate:

  • ¹H NMR (CDCl₃) : δ 3.26–3.44 ppm (azetidine protons), 3.69 ppm (methyl ester), 7.16–7.41 ppm (aromatic protons) .

  • ESI-MS : m/zm/z 282 [M+H]+ .

Ethyl esters would exhibit similar aromatic signals but differ in ester proton regions (e.g., ethyl groups at ~1.2–1.5 ppm).

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzhydrylazetidine-2-carboxylate exhibits potential as a pharmacological agent due to its structural properties. Its derivatives have been investigated for various biological activities, including analgesic and anti-inflammatory effects.

Analgesic Properties

Research indicates that compounds related to this compound possess analgesic properties. A comparative study highlighted that certain derivatives showed significant analgesic effects, outperforming established drugs like Piroxicam and Meloxicam in specific assays . The mechanism of action is believed to involve modulation of pain pathways, although further studies are needed to elucidate the precise mechanisms.

Anti-inflammatory Effects

In addition to analgesia, derivatives of this compound have demonstrated anti-inflammatory activity. For example, pharmacological tests on related compounds showed moderate anti-inflammatory effects in animal models . This suggests potential therapeutic applications in treating conditions characterized by inflammation.

Agricultural Applications

This compound and its derivatives have been explored for use in agriculture, particularly in plant growth regulation.

Plant Growth Regulants

The compound has been identified as a precursor for synthesizing azetidine-3-carboxylic acid derivatives, which exhibit plant growth regulant properties. These derivatives can selectively sterilize the male parts of plants, making them valuable in controlling plant reproduction and enhancing crop yields . This application is particularly relevant in the development of hybrid crops.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with distinct biological activities. The synthetic routes typically include:

  • Reaction of benzhydrylamine with epichlorohydrin to form key intermediates.
  • Subsequent transformations to introduce carboxylic acid functionalities.

These synthetic pathways not only facilitate the production of this compound but also enable the generation of structurally related compounds with potentially enhanced biological activities .

Pharmacological Testing

A notable case study involved the pharmacological evaluation of a series of this compound derivatives in animal models. The study assessed their analgesic and anti-inflammatory effects compared to standard treatments. Results indicated that some derivatives exhibited superior efficacy, warranting further investigation into their clinical applications .

Agricultural Field Trials

Field trials conducted on crops treated with azetidine derivatives demonstrated significant improvements in yield and reproductive control. These trials provided empirical evidence supporting the use of these compounds as effective plant growth regulators, showcasing their agricultural potential .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnalgesicsOutperformed Piroxicam in analgesic assays
Anti-inflammatory agentsModerate effects observed in animal models
AgriculturePlant growth regulatorEffective in sterilizing male parts of plants
Enhancing crop yieldsEmpirical support from field trials

Mechanism of Action

The mechanism of action of ethyl 1-benzhydrylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Stability Trends : The benzyl ester’s requirement for -20°C storage suggests sensitivity to thermal degradation, whereas the tert-butyl group’s steric bulk may confer ambient stability .
  • Synthetic Flexibility : Ethyl esters are often preferred in scalable synthesis due to cost-effectiveness and ease of removal compared to benzyl/tert-butyl groups.

Biological Activity

Ethyl 1-benzhydrylazetidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azetidine ring, which contributes to its unique biological properties. The synthesis of this compound typically involves the reaction of benzhydrylamine with ethyl 2-oxo-3-azetidinecarboxylate under specific conditions to yield the desired product. Various synthetic methodologies have been explored to optimize yield and purity, as described in several studies .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Initial studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at low concentrations.
  • Neuroprotective Effects : Research suggests that this compound may enhance neuroprotection through modulation of the endocannabinoid system, particularly by inhibiting the enzyme ABHD6, which plays a role in the hydrolysis of 2-arachidonoylglycerol (2-AG) . This modulation can lead to increased levels of 2-AG, potentially providing neuroprotective effects in conditions such as traumatic brain injury and neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific serine hydrolases, particularly ABHD6, which is involved in endocannabinoid metabolism. This inhibition results in enhanced signaling through cannabinoid receptors, contributing to its anti-inflammatory and neuroprotective properties .
  • Modulation of Neurotransmitter Release : By affecting endocannabinoid levels, this compound may influence neurotransmitter release in the central nervous system, thereby impacting various physiological processes including pain perception and mood regulation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
NeuroprotectionDemonstrated inhibition of ABHD6 leading to enhanced neuroprotection in models of traumatic brain injury.
AntimicrobialShowed significant antimicrobial activity against Mycobacterium tuberculosis strains with MIC values ranging from 0.25 to 16 µg/mL.
Synthesis MethodologyDescribed a streamlined synthesis process that improved yield and purity for further biological testing.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 1-benzhydrylazetidine-2-carboxylate to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, including catalysts (e.g., palladium-based catalysts for coupling reactions), solvents (polar aprotic solvents like DMF or THF), and temperature gradients. For example, reflux conditions (70–100°C) may enhance cyclopropane ring formation . Purity can be assessed via HPLC (≥95% purity threshold) and structural confirmation via 1H^1H-NMR (e.g., integration ratios for benzhydryl protons) . A fractional factorial design can identify critical parameters while minimizing experimental runs.

Q. Table 1: Example Reaction Conditions

ParameterRange/OptionsAnalytical Validation Method
SolventDMF, THF, Dichloromethane1H^1H-NMR, FTIR
CatalystPd(OAc)2_2, CuITLC (Rf comparison)
Temperature70–100°C (reflux)HPLC (retention time)

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • X-ray crystallography : Resolve stereochemistry using SHELX software (e.g., SHELXL for refinement; R-factor < 0.05 indicates high precision) .
  • NMR spectroscopy : 13C^{13}C-NMR identifies carbonyl (C=O) and azetidine ring carbons, while 1H^1H-NMR detects splitting patterns for cyclopropane protons .
  • FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the thermodynamic and structural properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculates molecular orbitals and charge distribution (e.g., HOMO-LUMO gaps for reactivity prediction). Molecular Dynamics (MD) simulations assess solvent interactions using forcefields like OPLS-AA. Validate predictions against experimental
  • Solubility : Compare MD-derived solvent-accessible surface area (SASA) with experimental logP values .
  • Thermodynamics : Calculate Gibbs free energy of formation (ΔGf_f) and compare with calorimetry data .

Q. Table 2: Example DFT Parameters

PropertyComputational MethodValidation Metric
HOMO-LUMO gapB3LYP/6-311+G(d,p)UV-Vis absorbance
Hydrogen bondingAIM (Atoms in Molecules)IR peak shifts

Q. How should researchers resolve contradictions between experimental and computational data (e.g., viscosity, diffusion coefficients)?

  • Methodological Answer: Discrepancies often arise from forcefield limitations or experimental artifacts. For viscosity:
  • Experimental : Use capillary viscometers (±1% error margin) at 25–100°C.
  • Computational : Apply the Stokes-Einstein equation in MD simulations. If deviations exceed 10%, recalibrate forcefield partial charges or Lennard-Jones parameters .
  • Case Study : Ethyl lactate’s viscosity showed 5% deviation between MD and experiment; adjusting hydrogen bond strength in simulations reduced errors .

Q. What methodologies are recommended for assessing toxicity and environmental impact when limited data exists (e.g., no ecotoxicity studies)?

  • Methodological Answer: Use tiered approaches:
  • In silico : Predict LogKow_{ow} (hydrophobicity) via EPI Suite; apply QSAR models for acute toxicity (e.g., LC50_{50} for fish) .
  • In vitro : Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity).
  • Extrapolation : Compare with structurally similar compounds (e.g., ethyl esters with azetidine rings) .

Q. How do solvent choices impact the reaction kinetics and stability of this compound?

  • Methodological Answer: Solvent polarity and hydrogen-bonding capacity influence reaction rates and degradation. For example:
  • Polar aprotic solvents (DMF) : Stabilize transition states in SN2 reactions (azetidine ring closure) but may accelerate hydrolysis at high temperatures.
  • Non-polar solvents (toluene) : Reduce side reactions but slow dissolution. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-benzhydrylazetidine-2-carboxylate
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Ethyl 1-benzhydrylazetidine-2-carboxylate

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